

# Impact of food on the pharmacokinetics of ODM-208

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 208

Cat. No.: B15622669 Get Quote

## **ODM-208 Technical Support Center**

This technical support guide provides detailed information on the impact of food on the pharmacokinetics of ODM-208 (also known as opevesostat or MK-5684), designed for researchers, scientists, and drug development professionals.

#### Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the total systemic exposure (AUC) of ODM-208?

A1: The total systemic exposure to ODM-208 is not significantly impacted by the presence of food. A clinical study found that the geometric mean ratios (GMR) for AUCinf (Area Under the Curve from time zero to infinity) and AUClast (Area Under the Curve to the last measurable concentration) were 0.97 when administered with a high-fat meal compared to a fasted state, with 90% confidence intervals of 0.93-1.02 and 0.92-1.02, respectively.[1] These results indicate that the total amount of drug absorbed into the bloodstream over time is nearly identical, whether ODM-208 is taken with or without food.

Q2: How does food affect the peak plasma concentration (Cmax) of ODM-208?

A2: Administration of ODM-208 with a high-fat meal is associated with a notable decrease in its peak plasma concentration (Cmax).[1][2] The GMR for Cmax in a fed versus fasted state was 0.59 (90% CI 0.52-0.68), signifying an approximate 41% reduction in the maximum concentration reached.[1]



Q3: Does food intake alter the time to reach peak plasma concentration (Tmax) of ODM-208?

A3: Yes, food delays the time to reach the peak plasma concentration of ODM-208. The median Tmax was observed to shift from 0.50 hours in the fasted state to 2.00 hours when administered with a high-fat meal.[1][2]

Q4: What are the clinical implications of these pharmacokinetic changes?

A4: The observed decrease in Cmax and the delay in Tmax following a high-fat meal are not considered to be clinically significant or expected to impact the standard clinical administration of ODM-208.[1][2] The lack of effect on total drug exposure (AUC) is the most critical factor in this assessment.[1]

### **Troubleshooting Guide**

Issue: My in-vivo experiment shows significantly lower than expected Cmax values in the fed cohort.

- Possible Cause: This is an expected pharmacological observation. As demonstrated in clinical studies, co-administration of ODM-208 with a high-fat meal reduces the Cmax by approximately 41%.[1]
- Troubleshooting Steps:
  - Verify that the dosing protocol for your fed cohort aligns with the intended experimental design (e.g., administration after a high-fat, high-calorie meal).
  - Ensure that the timing of blood sample collection is appropriate to capture the delayed
     Tmax, which shifts to approximately 2 hours in the fed state.[1]
  - Focus on the total exposure (AUC) as the primary indicator of bioequivalence between fed and fasted states, as this parameter is not significantly affected by food.[1]

Issue: There is a noticeable lag in drug absorption in my fed study group compared to the fasted group.

 Possible Cause: This is consistent with the known food effect on ODM-208. The presence of food in the gastrointestinal tract slows the rate of drug absorption.



- Troubleshooting Steps:
  - Review your pharmacokinetic data to confirm if the median Tmax in your fed group is delayed, which is an anticipated outcome (a shift from ~0.5h to ~2.0h was observed clinically).[1]
  - This delay is not indicative of a formulation or experimental error but rather a direct consequence of the drug-food interaction. No corrective action is typically necessary unless the experimental endpoint is highly dependent on a rapid onset of action.

### **Quantitative Data Summary**

The pharmacokinetic parameters of a single 5 mg dose of ODM-208 administered to healthy male subjects under fed and fasted conditions are summarized below.

| Pharmacokinetic<br>Parameter | Geometric Mean<br>Ratio (Fed vs.<br>Fasted) | 90% Confidence<br>Interval | Interpretation                                      |
|------------------------------|---------------------------------------------|----------------------------|-----------------------------------------------------|
| AUCinf                       | 0.97                                        | 0.93 - 1.02                | No significant effect on total exposure.[1]         |
| AUClast                      | 0.97                                        | 0.92 - 1.02                | No significant effect on total exposure.[1]         |
| Cmax                         | 0.59                                        | 0.52 - 0.68                | Significant decrease in peak concentration. [1]     |
| Median Tmax                  | N/A (See values<br>below)                   | N/A                        | Significant delay in time to peak concentration.[1] |
| Fasted State: 0.50 hours     | Fed State: 2.00 hours                       |                            |                                                     |

## **Experimental Protocols**

Food Effect Study (Phase 1, 5684-007) Methodology

#### Troubleshooting & Optimization





The impact of food on ODM-208 pharmacokinetics was evaluated in a dedicated clinical study. [1][2]

- Study Design: An open-label, randomized, single-dose, two-period crossover study.[1][2]
- Participants: The study enrolled 14 healthy male volunteers.[1][2]
- Procedure:
  - Participants were randomized to one of two treatment sequences.
  - Fed State: Subjects received a single 5 mg oral dose of ODM-208 following a standardized high-fat, high-calorie breakfast.[1][2]
  - Fasted State: Subjects received a single 5 mg oral dose of ODM-208 after an overnight fast of at least 10 hours.[1][2]
  - A washout period of at least 7 days separated the two treatment periods, after which subjects crossed over to the alternate treatment.[1][2]
- Sample Collection: Serial blood samples were collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of ODM-208.
- Bioanalysis: Plasma concentrations of ODM-208 were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2]
- Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and Tmax, were calculated for each subject under both conditions using noncompartmental methods.[1]
   [2]

#### **Visualizations**





Click to download full resolution via product page

Caption: Workflow of the two-period crossover food effect study.





Click to download full resolution via product page

Caption: Impact of food on key pharmacokinetic parameters of ODM-208.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Impact of food on the pharmacokinetics of ODM-208].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15622669#impact-of-food-on-the-pharmacokinetics-of-odm-208]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com